2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride
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Overview
Description
2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Synthetic Routes and Reaction Conditions:
Hydrolysis of Triazole Derivatives: One common method involves the hydrolysis of 2-(1H-1,2,4-triazol-5-yl)acetonitrile under acidic conditions to yield this compound.
Condensation Reactions: Another approach is the condensation of hydrazine with appropriate carboxylic acid derivatives to form the triazole ring, followed by hydrochloric acid treatment to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.
Chemistry: It serves as a reagent in chemical synthesis and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.
Indole derivatives: While structurally different, indole derivatives also exhibit biological activities similar to triazoles.
Uniqueness: 2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride is unique due to its specific chemical structure, which allows for diverse chemical reactions and applications. Its ability to act as a versatile intermediate in the synthesis of various compounds sets it apart from other triazole derivatives.
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLIWORKLOEZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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